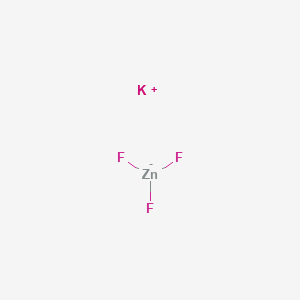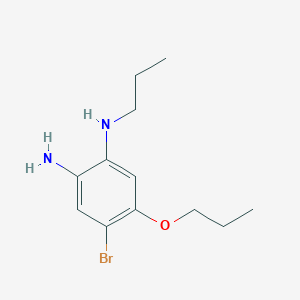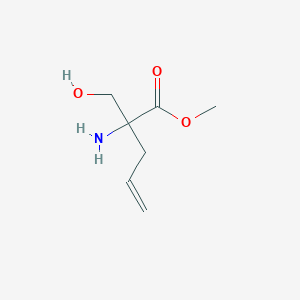
Nocolok Zn Flux
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nocolok Zinc Flux is a specialized brazing agent used primarily in the aluminum brazing process. It is a reactive flux that facilitates the joining of aluminum components by removing the oxide layer on the aluminum surface, allowing the filler metal to flow and form a strong metallurgical bond. This compound is particularly valued for its ability to enhance corrosion resistance by forming a zinc-rich diffusion layer on the aluminum surface during the brazing process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nocolok Zinc Flux is synthesized through a liquid-phase process involving aluminum hydroxide, hydrofluoric acid, and potassium hydroxide. The reaction conditions are carefully controlled to ensure the production of a high-quality flux with consistent properties .
Industrial Production Methods: In industrial settings, Nocolok Zinc Flux is produced in large batches using a water-based process. The raw materials are mixed and reacted to form potassium zinc fluoride, which is then dried and milled into a fine white powder. The final product is packaged in various forms, including paper bags and cardboard drums, to meet the needs of different applications .
Análisis De Reacciones Químicas
Types of Reactions: Nocolok Zinc Flux primarily undergoes reduction and substitution reactions during the brazing process. When heated in contact with aluminum, the flux decomposes to release potassium fluoroaluminates and elemental zinc .
Common Reagents and Conditions: The primary reagents involved in the reactions of Nocolok Zinc Flux are aluminum-silicon filler metals and aluminum substrates. The brazing process typically occurs at temperatures between 565°C and 572°C, where the flux becomes reactive and facilitates the formation of a zinc-rich diffusion layer .
Major Products Formed: The major products formed during the brazing process include potassium fluoroaluminates and a zinc-rich diffusion layer on the aluminum surface. These products enhance the corrosion resistance and mechanical properties of the brazed joint .
Aplicaciones Científicas De Investigación
Nocolok Zinc Flux has a wide range of applications in scientific research and industry. In chemistry, it is used to study the mechanisms of flux-assisted brazing and the formation of diffusion layers. In the automotive industry, it is employed in the production of heat exchangers, radiators, and other components that require strong, corrosion-resistant joints .
In materials science, researchers use Nocolok Zinc Flux to investigate the effects of zinc diffusion on the properties of aluminum alloys. The compound is also used in the development of new brazing techniques and materials for various industrial applications .
Mecanismo De Acción
The primary mechanism of action of Nocolok Zinc Flux involves the removal of the oxide layer on the aluminum surface and the formation of a zinc-rich diffusion layer. When the flux is heated in contact with aluminum, it decomposes to release potassium fluoroaluminates and elemental zinc. The potassium fluoroaluminates dissolve the oxide layer, allowing the filler metal to flow and form a strong bond. The elemental zinc diffuses into the aluminum surface, creating a zinc-rich layer that enhances corrosion resistance .
Comparación Con Compuestos Similares
Similar Compounds:
- Nocolok Lithium Flux
- Standard Nocolok Flux
- Zinc-coated brazing sheets
Uniqueness: Nocolok Zinc Flux is unique in its ability to form a zinc-rich diffusion layer on the aluminum surface, which significantly enhances corrosion resistance. This property distinguishes it from other fluxes, such as Nocolok Lithium Flux, which is primarily used to improve corrosion resistance in stationary air conditioning systems under stagnant water conditions . Standard Nocolok Flux does not provide the same level of corrosion protection as Nocolok Zinc Flux .
Nocolok Zinc Flux is also an alternative to zinc-coated brazing sheets, offering a more controlled and precise method for creating zinc diffusion layers .
Propiedades
Número CAS |
13827-02-6 |
|---|---|
Fórmula molecular |
F3KZn |
Peso molecular |
161.5 g/mol |
Nombre IUPAC |
potassium;zinc;trifluoride |
InChI |
InChI=1S/3FH.K.Zn/h3*1H;;/q;;;+1;+2/p-3 |
Clave InChI |
DPYIKVADDNJMDC-UHFFFAOYSA-K |
SMILES |
F[Zn-](F)F.[K+] |
SMILES canónico |
[F-].[F-].[F-].[K+].[Zn+2] |
Descripción física |
DryPowde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B3366493.png)
![N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B3366499.png)


![(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide](/img/structure/B3366524.png)


![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)

![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)



